2-Fluoro-4-(2,2,2-trifluoro-ethoxy)-benzylamine hydrochloride
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Overview
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile, which is then converted to the benzylamine derivative through reduction reactions. The final step involves the formation of the hydrochloride salt by reacting the benzylamine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile precursor can be reduced to form the benzylamine.
Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group would yield nitroso or nitro derivatives, while reduction of the nitrile would yield the benzylamine .
Scientific Research Applications
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
- 1-Bromo-4-(trifluoromethoxy)benzene
- Fluorinated pyridines
Uniqueness
2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride is unique due to the combination of fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile tool in various research fields .
Properties
Molecular Formula |
C9H10ClF4NO |
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Molecular Weight |
259.63 g/mol |
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H |
InChI Key |
VTCMBFIEZNGANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
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